molecular formula C24H14N4O6 B14291011 4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid CAS No. 119925-31-4

4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid

Cat. No.: B14291011
CAS No.: 119925-31-4
M. Wt: 454.4 g/mol
InChI Key: XMGRRANXTGULRP-UHFFFAOYSA-N
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Description

4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid is a compound with significant importance in various scientific fields. It is known for its unique structural properties, which include the presence of oxadiazole rings and benzoic acid groups. This compound is often used in the synthesis of advanced materials and has applications in fields such as chemistry, biology, and materials science .

Chemical Reactions Analysis

4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole rings play a crucial role in its activity, allowing it to interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid can be compared with other similar compounds, such as:

  • 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid
  • 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid
  • 4,4’-(1,3,4-Oxadiazole-2,5-diyl)diphenol

These compounds share structural similarities but differ in their specific properties and applications. The unique combination of oxadiazole rings and benzoic acid groups in 4,4’-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid gives it distinct characteristics that make it valuable for various scientific and industrial applications .

Properties

CAS No.

119925-31-4

Molecular Formula

C24H14N4O6

Molecular Weight

454.4 g/mol

IUPAC Name

4-[5-[4-[5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C24H14N4O6/c29-23(30)17-9-5-15(6-10-17)21-27-25-19(33-21)13-1-2-14(4-3-13)20-26-28-22(34-20)16-7-11-18(12-8-16)24(31)32/h1-12H,(H,29,30)(H,31,32)

InChI Key

XMGRRANXTGULRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)C4=NN=C(O4)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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